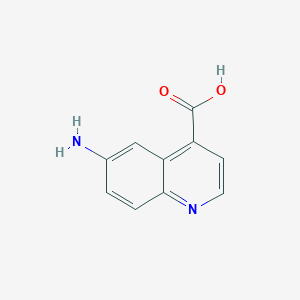

6-Aminoquinoline-4-carboxylic acid

Description

Significance in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and drug discovery. Nitrogen-containing heterocycles, such as quinoline (B57606), are of particular importance due to their widespread presence in natural products and pharmaceuticals. The presence of both a basic amino group and an acidic carboxylic acid group on the quinoline scaffold of 6-Aminoquinoline-4-carboxylic acid makes it a bifunctional molecule with the potential for a variety of chemical transformations. This dual functionality allows it to act as a versatile building block in the synthesis of more complex molecules with potential biological activities.

Overview of the Quinoline Scaffold in Research

The quinoline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Quinoline derivatives have been shown to possess a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. This wide range of biological activities has spurred extensive research into the synthesis and functionalization of the quinoline ring system.

Classic synthetic methods for preparing quinoline-4-carboxylic acids include the Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid, and the Pfitzinger reaction, where isatin (B1672199) reacts with a carbonyl compound in the presence of a base. These methods can theoretically be adapted to synthesize this compound by using appropriately substituted starting materials, such as a 1,4-diaminobenzene derivative.

Research Context of this compound

While the broader class of quinoline-4-carboxylic acids is extensively studied, specific research focusing solely on this compound is less prevalent in publicly available literature. However, the interest in related "6-aminoquinolones" as a class of antibacterial agents suggests that the 6-amino substitution on the quinoline ring is a feature of interest for medicinal chemists. acs.orgnih.gov These 6-aminoquinolones, which are structurally different due to a ketone group, have demonstrated good activity against Gram-positive and Gram-negative bacteria. nih.gov This indicates a potential avenue for the research and application of this compound and its derivatives, possibly as intermediates in the synthesis of novel therapeutic agents.

The compound is commercially available from various chemical suppliers, which facilitates its use in research and development. The presence of the amino group offers a site for further modification, allowing for the synthesis of a library of derivatives for biological screening. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities. Similarly, the carboxylic acid group can be converted to esters, amides, or other functional groups, further expanding the chemical space that can be explored from this starting scaffold.

Detailed experimental data, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry data for this compound, are not widely published in peer-reviewed journals but are essential for the unambiguous characterization of the compound and its derivatives in a research setting. The characteristic IR absorptions for a carboxylic acid would include a broad O-H stretch and a C=O stretch.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-aminoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHIJZQFESWNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656516 | |

| Record name | 6-Aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859924-25-7 | |

| Record name | 6-Aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Aminoquinoline 4 Carboxylic Acid and Its Derivatives

Classical and Named Reactions in Quinoline-4-carboxylic Acid Synthesis

The construction of the quinoline (B57606) ring system has been historically achieved through several named reactions, each offering a unique pathway from acyclic or simpler cyclic precursors. Among the most enduring and versatile are the Doebner and Pfitzinger reactions, which directly yield the valuable quinoline-4-carboxylic acid moiety.

Doebner Reaction and its Modifications

The Doebner reaction, first reported in 1887, is a three-component reaction that provides a direct route to 2-substituted quinoline-4-carboxylic acids. nih.gov While effective, the classical Doebner reaction can be limited by low yields and long reaction times, prompting the development of various modifications. nih.gov

The fundamental Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.org The reaction mechanism is thought to proceed through either an initial aldol condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or via the formation of a Schiff base from the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org Both pathways converge to a common intermediate that undergoes cyclization and subsequent dehydration to form the quinoline-4-carboxylic acid. wikipedia.org The reaction serves as a valuable alternative to the Pfitzinger reaction for the synthesis of these compounds. wikipedia.org

The versatility of the Doebner reaction allows for the synthesis of a wide range of substituted quinoline-4-carboxylic acids by varying the aniline and aldehyde starting materials. For instance, the reaction of an aniline with an aldehyde and pyruvic acid can be catalyzed by various acids to promote the condensation and cyclization steps. iipseries.org

Table 1: Examples of Doebner Reaction Conditions

| Aniline Derivative | Aldehyde Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Aniline | Benzaldehyde | Ethanol (B145695), reflux | 24 h | Low | nih.gov |

| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF, MeCN | 21 h | 82% | nih.gov |

| Aniline | 4-methylbenzaldehyde | p-TSA, Water/Ethylene Glycol | 3 h | 85% | tandfonline.com |

In recent years, significant efforts have been directed towards developing more environmentally benign methods for the Doebner reaction. tandfonline.comresearchgate.nettandfonline.com These "green" approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. tandfonline.com One notable advancement is the use of a dual green solvent system consisting of water and ethylene glycol, with p-toluenesulfonic acid (p-TSA) as a catalyst. tandfonline.combohrium.com This method offers mild reaction conditions, excellent conversion rates, and shorter reaction times. tandfonline.combohrium.com

Furthermore, microwave irradiation has been explored as a green technique to accelerate the Doebner reaction. frontiersin.org Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. frontiersin.org The use of solid acid catalysts, such as sulfamic acid, in water also presents an efficient and recyclable catalytic system for the synthesis of quinoline-4-carboxylic acid derivatives. nih.gov

Table 2: Green Chemistry Modifications of the Doebner Reaction

| Aniline Derivative | Aldehyde Derivative | Catalyst/Solvent System | Reaction Conditions | Yield (%) | Reference |

| Various anilines | Various aldehydes | p-TSA, Water/Ethylene Glycol | 50°C | 85% (for aniline and 4-methylbenzaldehyde) | tandfonline.com |

| Aniline | Benzaldehyde | Ytterbium perfluorooctanoate, Water | Mild conditions | Good yields | researchgate.net |

| Various anilines | Various aldehydes | Sulfamic Acid, Water | Not specified | Not specified | nih.gov |

Pfitzinger Reaction and its Enhancements

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is another classical method for the synthesis of substituted quinoline-4-carboxylic acids. wikipedia.org This reaction offers a different synthetic approach compared to the Doebner reaction, starting from isatin (B1672199) and a carbonyl compound. nih.govwikipedia.org

The Pfitzinger reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgijsr.net The reaction mechanism begins with the hydrolysis of the amide bond in isatin by the base to form a keto-acid intermediate. wikipedia.orgyoutube.com This intermediate then reacts with the carbonyl compound to form an imine, which subsequently rearranges to an enamine. wikipedia.org The enamine then undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.orgyoutube.com

This reaction is particularly useful for synthesizing quinoline-4-carboxylic acids with substituents at the 2- and 3-positions, depending on the structure of the starting carbonyl compound. nih.gov A variety of ketones and aldehydes can be employed, leading to a diverse range of quinoline derivatives. ijsr.net Strong bases such as potassium hydroxide (B78521) are typically used to facilitate the reaction. wikipedia.orgijsr.net

Table 3: Examples of Pfitzinger Reaction

| Isatin Derivative | Carbonyl Compound | Base/Solvent | Product | Reference |

| Isatin | Acetone | Potassium hydroxide, Ethanol | 2-Methylquinoline-4-carboxylic acid | ui.ac.id |

| Isatin | Benzophenone | Potassium hydroxide | 2,3-Diphenylquinoline-4-carboxylic acid | ijsr.net |

| Isatin | Acetylacetone | Potassium hydroxide | 2-Methyl-3-acetylquinoline-4-carboxylic acid | ijsr.net |

Similar to the Doebner reaction, the Pfitzinger synthesis has also been adapted to incorporate green chemistry principles, with microwave irradiation being a key enhancement. nih.gov Microwave-assisted Pfitzinger reactions can significantly reduce reaction times and improve yields. ccspublishing.org.cn This technique has been successfully applied to the synthesis of 2-unsubstituted quinoline-4-carboxylic acids by reacting isatins with sodium pyruvate, followed by decarboxylation under microwave irradiation. ccspublishing.org.cn The use of microwave energy provides a rapid and efficient method for the preparation of these valuable compounds. ccspublishing.org.cn

The application of microwave irradiation in the Pfitzinger reaction aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous reaction conditions. nih.goviipseries.org

One-Pot Pfitzinger Synthesis

The Pfitzinger reaction, a cornerstone in quinoline synthesis, traditionally involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. semanticscholar.orgwikipedia.org The one-pot variant of this reaction enhances its efficiency by combining all reactants in a single step, avoiding the isolation of intermediates. researchgate.net

The mechanism of the Pfitzinger reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin (or a substituted isatin such as 5-aminoisatin to introduce the 6-amino group) to form an intermediate keto-acid. This is followed by the condensation of the aniline derivative with a carbonyl compound containing an α-methylene group to form an imine, which then tautomerizes to an enamine. The subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid. semanticscholar.orgwikipedia.org

One-pot procedures have been developed to streamline this process. For instance, the reaction of isatin or its derivatives with enaminones in the presence of a base offers a simple and efficient route to quinoline-4-carboxylic acids. researchgate.net While specific examples detailing the one-pot synthesis of 6-aminoquinoline-4-carboxylic acid are not extensively documented in readily available literature, the use of 5-aminoisatin as a starting material in a Pfitzinger-type reaction represents a logical approach to achieving this target compound. The reaction conditions would typically involve a strong base like potassium hydroxide in a protic solvent such as ethanol. jptcp.com

Table 1: Illustrative One-Pot Pfitzinger Reaction Conditions

| Isatin Derivative | Carbonyl Compound | Base | Solvent | Product |

| Isatin | Ketone/Aldehyde | KOH | Ethanol/Water | Quinoline-4-carboxylic acid derivative |

| 5-Substituted Isatin | Enaminone | NaOH/KOH | Water/Ethanol | 6-Substituted quinoline-4-carboxylic acid |

Povarov Reaction for Aminoquinolines

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines and, upon subsequent oxidation, quinolines. It is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, often performed as a three-component reaction involving an aniline, an aldehyde, and an alkene. wikipedia.orgnih.gov

Tandem Povarov Reaction and Dihydroquinoline Oxidation

A notable strategy for the synthesis of 6-aminoquinoline (B144246) derivatives employs a tandem Povarov reaction, dihydroquinoline oxidation, and subsequent imine reduction. This cascade approach provides a streamlined route to these valuable compounds. The oxidation of the dihydroquinoline intermediate is a crucial step and can be achieved using a variety of oxidizing agents. Common oxidants include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide (MnO2), and ceric ammonium nitrate (CAN). beilstein-journals.orgnih.gov More recently, greener methods utilizing molecular oxygen or air as the oxidant, often in the presence of a catalyst, have been developed. mdpi.com For instance, a one-pot dehydrogenative Povarov/oxidation tandem reaction of N-alkyl anilines with olefins has been reported using iron(III) chloride as a Lewis acid catalyst and a TEMPO oxoammonium salt as a mild and efficient oxidant. organic-chemistry.org

Table 2: Oxidizing Agents for Dihydroquinoline to Quinoline Conversion

| Oxidizing Agent | Reaction Conditions | Reference |

| DDQ | Room temperature, various solvents | beilstein-journals.org |

| MnO2 | Toluene, elevated temperature | nih.gov |

| Air/O2 | In situ, often with a catalyst | imist.ma |

| TEMPO oxoammonium salt | With FeCl3 catalyst | organic-chemistry.org |

Three-Component Reactions (Aniline, Aldehyde, Alkene)

The three-component Povarov reaction is particularly attractive due to its atom economy and the diversity of substituted quinolines that can be accessed from readily available starting materials. wikipedia.orgnih.gov The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. The mechanism involves the in-situ formation of an imine from the aniline and aldehyde, which is then activated by the catalyst. The electron-rich alkene then participates in a stepwise process involving a Mannich-type addition followed by an intramolecular Friedel-Crafts-type cyclization to afford the tetrahydroquinoline ring system. wikipedia.orgscribd.com

The synthesis of substituted 8-aminoquinolines has been achieved through an inverse-demanding aza-Diels-Alder (Povarov) reaction using 1,2-phenylenediamines, enol ethers, and aldehydes in fluoroalcohols like TFE or HFIP. rsc.org The use of an aniline with an additional amino group, such as a phenylenediamine, provides a direct route to amino-substituted quinolines. The specific substitution pattern of the final product is determined by the positions of the substituents on the starting materials.

Table 3: Examples of Three-Component Povarov Reactions for Aminoquinoline Synthesis

| Aniline Derivative | Aldehyde | Alkene | Catalyst | Product | Reference |

| 1,2-Phenylenediamines | Various aldehydes | Enol ethers | TFE/HFIP | Substituted 8-aminoquinolines | rsc.org |

| N-Alkyl anilines | Various aldehydes | Olefins | FeCl3 | Substituted quinolines | organic-chemistry.org |

Other Cyclization Reactions for Quinoline Core Formation

Besides the Pfitzinger and Povarov reactions, several other classical named reactions provide effective routes to the quinoline core.

Friedländer Synthesis

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or an ester). wikipedia.orgresearchgate.netalfa-chemistry.com The reaction can be catalyzed by either acids or bases. wikipedia.orgalfa-chemistry.com

Table 4: Catalysts and Conditions for the Friedländer Synthesis

| Catalyst | Reaction Conditions | Reference |

| Acids (e.g., TFA, p-TsOH) | Various solvents, heat | wikipedia.org |

| Bases (e.g., NaOH, KOH) | Alcoholic solvents, heat | organicreactions.org |

| Lewis Acids (e.g., Iodine) | Solvent-free or various solvents | wikipedia.org |

| Silica-supported P2O5 | Solvent-free, 80°C | researchgate.net |

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) through the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction proceeds in two main stages. The first is the formation of a β-arylaminoacrylate through the reaction of the aniline with the β-ketoester, typically at lower temperatures. The second stage involves the thermal cyclization of this intermediate at high temperatures (around 250 °C) to form the 4-hydroxyquinoline. wikipedia.orgsynarchive.com

The regioselectivity of the initial condensation is temperature-dependent. At lower temperatures, the aniline preferentially attacks the keto group, leading to the kinetic product required for the formation of 4-hydroxyquinolines. At higher temperatures, attack at the ester group can occur, leading to a β-keto anilide, which upon cyclization yields a 2-hydroxyquinoline in what is known as the Knorr quinoline synthesis. wikipedia.org To obtain a 6-amino-4-hydroxyquinoline, a 1,4-phenylenediamine would be used as the starting aniline derivative.

Table 5: Key Steps and Conditions in the Conrad-Limpach Synthesis

| Step | Reactants | Conditions | Product |

| Condensation | Aniline, β-ketoester | Lower temperature (e.g., room temp.) | β-arylaminoacrylate |

| Cyclization | β-arylaminoacrylate | High temperature (~250 °C), often in a high-boiling solvent | 4-Hydroxyquinoline |

Gould-Jacob's Synthesis

The Gould-Jacobs reaction is a classical and versatile method for the preparation of quinolines and specifically 4-hydroxyquinoline derivatives, which are precursors to quinoline-4-carboxylic acids. The reaction sequence typically begins with the condensation of an aniline derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. This initial step forms an anilidomethylenemalonic ester intermediate.

The subsequent key step is a thermal cyclization, which proceeds through a 6-electron process to form the quinoline ring. This intramolecular cyclization usually requires high temperatures, often exceeding 250 °C. The product of this cyclization is a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. The final steps involve the saponification (hydrolysis) of the ester group to yield the carboxylic acid, followed by decarboxylation if the 4-hydroxyquinoline is the desired product. For the synthesis of 4-carboxylic acid derivatives, the decarboxylation step is omitted. The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position.

The general mechanism involves:

Nucleophilic Attack: The amine nitrogen of the aniline attacks the electrophilic carbon of the malonic ester derivative, leading to the substitution of the alkoxy group.

Cyclization: Application of heat induces an intramolecular cyclization, forming the heterocyclic ring and eliminating a molecule of alcohol.

Tautomerism: The resulting 4-hydroxyquinoline rapidly tautomerizes to the more stable 4-oxo (or quinolone) form.

Saponification: The ester at the 3-position is hydrolyzed, typically using a base like sodium hydroxide, to form the corresponding carboxylic acid.

Advanced Synthetic Approaches

While classical methods like the Gould-Jacobs synthesis are foundational, modern organic synthesis has driven the development of more efficient, atom-economical, and environmentally benign strategies. These advanced approaches often provide higher yields, shorter reaction times, and broader substrate scope.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all reactants. For the synthesis of quinoline-4-carboxylic acids, the Doebner reaction is a prominent example of a three-component reaction. bohrium.comwikipedia.org

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. bohrium.com This method is advantageous as it allows for the direct synthesis of quinoline-4-carboxylic acids in a single step and can accommodate a wide variety of substituted anilines and aldehydes. However, conventional Doebner reactions can sometimes suffer from low yields, especially when using anilines with electron-withdrawing groups. nih.gov

Recent advancements have focused on modifying the Doebner reaction to improve its efficiency and scope. A developed Doebner hydrogen-transfer reaction, for instance, enables the synthesis of substituted quinolines from anilines with both electron-withdrawing and electron-donating groups in good yields. nih.govacs.org This one-pot synthesis is often not limited by the electronic properties of the aniline used. nih.gov These MCRs are attractive due to their high atomic efficiency and cost-effectiveness. tandfonline.comtandfonline.com

Catalytic Methodologies (e.g., Metal-catalyzed, Organocatalysis)

The efficiency and selectivity of synthetic reactions for quinoline-4-carboxylic acids can be significantly enhanced through catalysis. Both metal-based catalysts and small organic molecules (organocatalysts) have been successfully employed.

In the context of the Doebner MCR, various catalysts have been shown to be effective. Organocatalysts like p-toluenesulfonic acid (p-TSA) have been used to facilitate the condensation and cyclization steps, leading to excellent conversion rates in shorter reaction times. tandfonline.comtandfonline.com Lewis acids such as Boron trifluoride etherate (BF₃·THF) and Indium(III) chloride (InCl₃) have also been utilized to catalyze the formation of quinoline-4-carboxylic acid derivatives. acs.orgnih.gov

Furthermore, rare earth metal catalysts, such as Ytterbium perfluorooctanoate, have been applied to the Doebner reaction, enabling the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid in good yields using water as a solvent. researchgate.net In a different approach, cobalt-catalyzed C-H bond carbonylation has been developed for aminoquinoline benzamides. acs.org This method allows for the direct introduction of a carbonyl group at the ortho-position of a benzoic acid derivative, using a removable 8-aminoquinoline directing group, affording imides in good yields at room temperature. acs.org

| Reaction Type | Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Doebner Reaction | p-Toluenesulfonic acid (p-TSA) | Organocatalyst, good conversion rates, short reaction times | tandfonline.comtandfonline.com |

| Doebner Reaction | Sulfamic Acid | Efficient solid acid catalyst, simplifies process, shortens time | mdpi.com |

| Doebner Reaction | Ytterbium perfluorooctanoate | Rare earth metal catalyst, enables reaction in water | researchgate.net |

| Doebner-type Reaction | BF₃·THF | Effective for anilines with electron-withdrawing groups | acs.org |

| Aza-Diels-Alder | Indium(III) chloride (InCl₃) | Lewis acid, crucial for rapid synthesis under microwave | nih.gov |

| C-H Carbonylation | Cobalt (Co) | Direct carbonylation, mild conditions (room temp) | acs.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Recent achievements in this area have focused on enhancing classical methods like the Doebner reaction by incorporating green chemistry techniques. imist.maresearchgate.net

The use of environmentally benign solvents, such as water or ethanol, is a key aspect of green synthesis. researchgate.net The Doebner reaction, for example, has been successfully carried out in water, catalyzed by ytterbium perfluorooctanoate, or in a dual green solvent system of water and ethylene glycol. tandfonline.comresearchgate.net One-pot procedures, like the multi-component Doebner reaction, are inherently greener as they reduce the number of steps, minimize solvent use for purification of intermediates, and save energy. imist.maresearchgate.net

A significant step towards sustainable synthesis is the elimination of volatile organic solvents. Solvent-free, or solid-state, reactions reduce pollution, costs, and simplify the work-up process. The synthesis of quinoline-4-carboxylic acid derivatives has been achieved under solvent-free conditions, often facilitated by microwave irradiation or the use of solid catalysts. imist.maresearchgate.net For example, one efficient approach involves the reaction of an aniline, a benzaldehyde, and pyruvic acid in the presence of a solid acid catalyst without any solvent, affording high yields in a short time frame. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved product purity. e-journals.in The application of microwave irradiation to the synthesis of quinoline-4-carboxylic acids has been particularly effective, drastically reducing reaction times from hours to minutes. imist.maresearchgate.netresearchgate.net

The Gould-Jacobs reaction and, more commonly, the Doebner reaction have been adapted for microwave conditions. imist.maresearchgate.net One study highlighted the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives from m-chloroaniline, pyruvic acid, and a suitable benzaldehyde in ethanol under microwave irradiation for just 1-2 minutes. researchgate.net Another green approach utilized p-toluenesulfonic acid as an organocatalyst under microwave irradiation in ethanol, demonstrating a synergistic effect between catalysis and this alternative energy source. researchgate.net The rapid synthesis of quinoline-4-carboxylic acid derivatives has also been achieved by reacting N-arylbenzaldimines with acrylates under InCl₃ catalysis and microwave irradiation, with reaction times as short as 3 minutes. nih.gov

| Reactants | Catalyst/Conditions | Solvent | Time | Key Feature | Reference |

|---|---|---|---|---|---|

| m-chloroaniline, pyruvic acid, benzaldehyde | Microwave Irradiation | Ethanol | 1-2 min | Rapid Doebner reaction | researchgate.net |

| Aniline, aldehyde, pyruvic acid | p-TSA / Microwave Irradiation | Ethanol | Not specified | Green organocatalytic approach | researchgate.net |

| N-arylbenzaldimines, 2-methoxy acrylates | InCl₃ / Microwave Irradiation | Acetonitrile (B52724) | 3 min | Rapid Lewis acid-catalyzed synthesis | nih.gov |

| Aniline, benzaldehyde, pyruvic acid | Solvent-free / Microwave Irradiation | None | 12-30 min | Solvent-free conditions | researchgate.net |

Recyclable Catalysts

The development of sustainable chemical processes has prioritized the use of recyclable catalysts to minimize waste and cost. In the context of quinoline synthesis, several effective and reusable catalytic systems have been reported. These catalysts are instrumental in promoting reactions like the Doebner, Pfitzinger, and Friedländer annulations, which are foundational for creating the quinoline core.

One notable approach involves the use of solid acid catalysts, which are easily separated from the reaction mixture and can be reused. Sulfamic acid (H₂NSO₃H) has been identified as an efficient and recyclable solid acid catalyst for synthesizing quinoline-4-carboxylic acid derivatives in water, offering a green alternative to traditional methods. nih.govacs.org Another biodegradable and recyclable solid acid catalyst is Chitosan-SO₃H, which has been effectively used for quinoline synthesis via the Friedländer annulation. mdpi.com

Heterogeneous coordination polymers also represent a promising class of recyclable catalysts. For instance, a Nickel-containing coordination polymer (Ni-CIA) has been developed for the synthesis of quinoline derivatives through a borrowing hydrogen strategy, demonstrating good reusability over multiple cycles. mdpi.com The recovery and reuse of organocatalysts are also crucial for establishing sustainable transformations. beilstein-journals.org Lipophilic cinchona squaramide organocatalysts, for example, have been designed for easy recycling by altering solvent polarity, allowing for their reuse in multiple reaction cycles without a significant loss of activity or selectivity. beilstein-journals.org

Table 1: Examples of Recyclable Catalysts in Quinoline Synthesis

| Catalyst Type | Specific Example | Relevant Synthesis | Key Features |

|---|---|---|---|

| Solid Acid Catalyst | Sulfamic Acid (H₂NSO₃H) | Doebner Reaction | Efficient, water-tolerant, recyclable nih.govacs.org |

| Biopolymer-based Catalyst | Chitosan-SO₃H | Friedländer Annulation | Biodegradable, recyclable mdpi.com |

| Coordination Polymer | Ni-CIA | Borrowing Hydrogen Strategy | Heterogeneous, reusable mdpi.com |

| Organocatalyst | Lipophilic Cinchona Squaramide | Michael Additions | Recyclable via solvent change, maintains high selectivity beilstein-journals.org |

Derivatization Strategies of this compound

The functional groups of this compound—the carboxylic acid, the amino group, and the aromatic ring system—provide multiple sites for chemical modification. These derivatization strategies are essential for creating a diverse library of compounds for various applications.

Esterification of the Carboxylic Acid Group

Esterification of the 4-carboxylic acid group is a common derivatization strategy. This can be achieved either during the primary synthesis of the quinoline ring or by post-synthesis modification. In a Doebner-type reaction, using methyl pyruvate instead of pyruvic acid directly yields the corresponding quinoline methyl ester in high yield. nih.gov

Alternatively, the carboxylic acid can be converted to an ester after the quinoline core has been formed. A standard method involves activating the carboxylic acid followed by reaction with an alcohol. For example, 6-quinolinecarboxylic acid can be treated with 1,1'-carbonyldiimidazole and then benzyl alcohol to produce the benzyl ester. acs.org Generally, esterification involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst. sigmaaldrich.com Modified Pfitzinger reactions have also been developed that incorporate an esterification step. researchgate.net

Amidation Reactions

The carboxylic acid moiety can be readily converted into an amide, a crucial linkage in many biologically active molecules. Direct amidation reactions couple the carboxylic acid with an amine. This transformation can be facilitated by various coupling agents. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in combination with 1-hydroxybenzotriazole (HOBt) are commonly used to form amide bonds between quinoline carboxylic acids and amines. nih.gov Another effective coupling agent is HBTU, which enables the efficient amidation of a wide variety of carboxylate salts with amines. nih.gov

Catalytic methods for direct amidation that avoid stoichiometric activating agents are also being developed. Titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.net Boron-derived catalysts have also emerged as efficient promoters for these reactions. encyclopedia.pubmdpi.com In some cases, thermal condensation of acids and amines at high temperatures (>160 °C) can form amides without a catalyst, though this is typically limited to less sensitive substrates. encyclopedia.pub

Reductive Transformations of Nitro-quinolines to Amino-quinolines

The introduction of the 6-amino group is frequently accomplished by the reduction of a 6-nitroquinoline precursor. This two-step approach, involving nitration followed by reduction, is a cornerstone of aminoquinoline synthesis.

A variety of reducing agents and conditions can be employed for this transformation. A common chemical method involves the use of hydrazine hydrate in the presence of a Raney nickel catalyst. nih.gov Another effective system for the reduction of nitro groups during quinoline synthesis is the use of iron powder in acetic acid (Fe/AcOH). nih.gov This method has the advantage of being compatible with other functional groups present in the molecule. nih.gov Additionally, enzymatic methods have been explored; the enzyme system xanthine/xanthine oxidase can convert 6-nitroquinoline to 6-aminoquinoline, with the reaction showing selectivity under hypoxic (low oxygen) conditions. nih.gov

Table 2: Methods for the Reduction of 6-Nitroquinolines

| Method | Reagents/Catalyst | Conditions | Notes |

|---|---|---|---|

| Chemical Reduction | Hydrazine hydrate, Raney Nickel | - | Standard laboratory procedure nih.gov |

| Chemical Reduction | Fe / Acetic Acid | - | Effective for in situ reduction during synthesis nih.gov |

| Enzymatic Reduction | Xanthine/Xanthine Oxidase | Hypoxic | Selective conversion to the amino derivative nih.gov |

Introduction of Substituents via Aromatic Substitution Reactions

The quinoline ring system of this compound can undergo electrophilic aromatic substitution (SEAr) to introduce additional substituents. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The position of the incoming substituent is directed by the electronic properties of the existing groups: the amino group (-NH₂) and the carboxylic acid group (-COOH).

The amino group is a powerful activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself (positions 5 and 7). wikipedia.org Conversely, the carboxylic acid group is a deactivating group and a meta-director. The interplay of these directing effects determines the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration (introduction of -NO₂), halogenation (introduction of -Cl, -Br), and sulfonation (introduction of -SO₃H). wikipedia.orgmasterorganicchemistry.com These reactions typically require an acid catalyst to generate a potent electrophile. masterorganicchemistry.com

Hybrid Compound Synthesis (e.g., Quinoline-Imidazole, Quinoline-Benzimidazole)

This compound serves as a valuable scaffold for the synthesis of more complex hybrid molecules, where the quinoline core is fused or linked to other heterocyclic systems like imidazole or benzimidazole. These syntheses often leverage the existing amino or carboxylic acid functional groups.

A prevalent strategy for forming quinoline-benzimidazole hybrids involves the condensation of a quinoline derivative bearing an aldehyde with a substituted benzene-1,2-diamine. nih.gov The carboxylic acid of this compound could potentially be reduced to an alcohol and then oxidized to the necessary aldehyde for this reaction. The condensation is often carried out in the presence of an oxidizing agent or a catalyst like sodium metabisulfite (Na₂S₂O₅) in a solvent such as DMSO at high temperatures. nih.gov Similarly, the amino group on the quinoline ring can be diazotized and coupled with other reagents to form precursors for further cyclization into hybrid systems, such as quinoline-amidrazones. pensoft.net The synthesis of quinoline-incorporated benzimidazole derivatives is a subject of significant interest. nih.gov

Reaction Mechanisms and Pathways

Mechanistic Investigations of Quinoline-4-carboxylic Acid Formation

The construction of the quinoline-4-carboxylic acid core is a cornerstone of synthetic organic chemistry, with several named reactions providing reliable pathways to this important heterocyclic motif.

The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. pharmaguideline.com While the reaction is well-established, the precise mechanism is not definitively known, with two primary pathways proposed in the scientific literature.

One proposed mechanism initiates with an aldol condensation between the enol form of pyruvic acid and the aldehyde, which forms a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline. Following this addition, a cyclization onto the benzene (B151609) ring and subsequent dehydration by elimination of water yields the final quinoline-4-carboxylic acid.

An alternative mechanistic proposal suggests the initial formation of a Schiff base from the reaction of the aniline and the aldehyde. This Schiff base then reacts with the enol form of pyruvic acid. This adduct subsequently undergoes cyclization and dehydration in a manner similar to the first proposal to afford the quinoline (B57606) product. The Doebner reaction is a versatile alternative to the Pfitzinger reaction for accessing these structures. pharmaguideline.com However, traditional Doebner reactions can sometimes be inefficient, particularly when using anilines with electron-withdrawing groups, often resulting in low yields. nih.gov To address these limitations, modifications such as the Doebner hydrogen-transfer reaction have been developed to improve yields and accommodate a broader range of substrates. nih.gov

Table 1: Key Steps in Proposed Doebner Reaction Mechanisms

| Step | Mechanism 1 (Aldol First) | Mechanism 2 (Schiff Base First) |

|---|---|---|

| 1 | Aldol condensation of pyruvic acid enol and aldehyde. | Formation of a Schiff base from aniline and aldehyde. |

| 2 | Michael addition of aniline to the unsaturated ketoacid. | Reaction of the Schiff base with the enol of pyruvic acid. |

| 3 | Intramolecular cyclization onto the aromatic ring. | Intramolecular cyclization onto the aromatic ring. |

| 4 | Dehydration to form the quinoline ring. | Dehydration to form the quinoline ring. |

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a strong base. pharmaguideline.comorganicreactions.orgiipseries.org This reaction offers a versatile and efficient route to a wide array of quinoline derivatives. nih.govdrugfuture.com

The mechanism of the Pfitzinger reaction proceeds through several distinct steps:

Ring Opening of Isatin : The reaction is initiated by the hydrolysis of the amide bond in isatin, facilitated by a base such as potassium hydroxide (B78521). This ring-opening step forms a keto-acid intermediate. organicreactions.orgiipseries.org

Condensation and Imine Formation : The keto-acid intermediate, which possesses an aniline-like amino group, reacts with a ketone or aldehyde. This condensation forms an imine (a Schiff base). organicreactions.orgiipseries.org

Enamine Tautomerization and Cyclization : The imine can tautomerize to its enamine form. The enamine then undergoes an intramolecular cyclization. organicreactions.org

Dehydration : The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate to yield the aromatic quinoline-4-carboxylic acid. organicreactions.org

The versatility of the Pfitzinger reaction allows for the use of various ketones and isatins, leading to a diverse range of substituted quinoline-4-carboxylic acids. nih.govdrugfuture.com A variation of this reaction, known as the Halberkann variant, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. organicreactions.org

The Povarov reaction is a multicomponent reaction that typically produces substituted quinolines through a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene. organicreactions.org While the classic Povarov reaction leads to quinolines, its application to form quinoline-4-carboxylic acids specifically would depend on the choice of the alkene component.

The generally accepted mechanism for the Povarov reaction is stepwise and involves the following key transformations:

Imine Formation : An aniline and a benzaldehyde derivative condense to form an aromatic imine, often referred to as a Schiff base. organicreactions.org

Lewis Acid Activation : A Lewis acid catalyst is typically required to activate the imine for the subsequent nucleophilic attack by the alkene. organicreactions.org

Electrophilic Addition : The electron-rich alkene adds to the activated imine in an electrophilic addition step. This forms a carbocation intermediate.

Electrophilic Aromatic Substitution : The carbocation intermediate then undergoes an intramolecular electrophilic aromatic substitution with the aniline's aromatic ring.

Aromatization : The final quinoline ring structure is formed through subsequent elimination reactions that lead to aromatization. organicreactions.org

It is important to note that the Povarov reaction can be challenging when using electron-deficient anilines, which may result in lower yields. nih.gov

Beyond the Doebner, Pfitzinger, and Povarov reactions, several other named reactions are employed for the synthesis of the quinoline core, although they may not all directly yield the 4-carboxylic acid derivative without modification.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. wikipedia.orgresearchgate.net The mechanism can proceed via an initial aldol condensation followed by cyclization and dehydration, or through the formation of a Schiff base followed by an intramolecular aldol reaction and elimination. wikipedia.org The Pfitzinger reaction is considered an extension of the Friedländer synthesis, where isatin is used to specifically generate quinoline-4-carboxylic acids. organicreactions.orgresearchgate.net

Combes Quinoline Synthesis : This method involves the reaction of an aniline with a β-diketone. iipseries.orgwikipedia.org The mechanism begins with the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to form a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org The rate-determining step is the electrophilic aromatic annulation. wikipedia.org

Skraup Synthesis : One of the oldest methods for quinoline synthesis, the Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.orgorgsyn.org The mechanism is initiated by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. The resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring. pharmaguideline.comiipseries.org This reaction is known to be vigorous. wikipedia.orgorgsyn.org

Post-Synthetic Transformations

Following the initial synthesis of the core heterocyclic structure, further chemical modifications can be carried out. One such transformation is the oxidation of appended functional groups, such as a furan ring.

The furan ring, when present as a substituent on a quinoline core, can undergo oxidative transformations. The oxidation of furans is a well-documented process that can lead to a variety of products, often involving the cleavage of the furan ring. organicreactions.org This reactivity allows the furan moiety to be used as a synthetic equivalent, or a "masked" form, of other functional groups, notably a carboxylic acid. organicreactions.org

The oxidative degradation of a furan ring can be achieved using various reagents and conditions. Common oxidizing agents include sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid, which typically lead to ring-opening. pharmaguideline.com Catalytic amounts of ruthenium(III) chloride with sodium periodate (RuCl₃/NaIO₄) or ozone (O₃) are also effective for the oxidative degradation of furans to carboxylic acids under mild conditions that tolerate many other functional groups.

The mechanism of furan oxidation, particularly in vapor-phase catalytic oxidation, is proposed to involve the formation of an endoperoxide intermediate. This intermediate can then be further transformed into products like maleic acid. researchgate.net In some cases, substituents on the furan ring are first oxidized to furan carboxylic acids (furoic acids), which can then be decarboxylated to furan before the ring-opening oxidation proceeds. researchgate.net The specific products of furan oxidation are highly dependent on the chosen oxidant and the reaction conditions. For instance, the oxidation of furfurylamines can lead to pyridinones in what is known as the aza-Achmatowicz reaction. urfu.ru

Reduction Reactions (e.g., Nitro Group to Amino Group)

The conversion of a nitro group to an amino group is a critical step in the synthesis of many aminoquinolines, often starting from a corresponding nitroquinoline precursor. This transformation is a reduction reaction that involves the addition of hydrogen atoms or electrons to the nitro group. The reduction of aromatic nitro compounds is a well-established and widely used industrial process. wikipedia.org

A variety of reagents can be employed to achieve this transformation, each with its own specific conditions and selectivities. Common methods include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are frequently used for the reduction of nitroaromatics. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). youtube.com For instance, tin and HCl are used to reduce the nitro group, which initially produces an ammonium salt due to the acidic conditions; a subsequent neutralization step with a base (like NaOH) yields the neutral amine. youtube.com

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often too reactive and may lead to other products like azo compounds. wikipedia.orgjsynthchem.com Sodium borohydride (NaBH₄) is typically a milder agent that does not reduce nitro groups on its own but can be effective in the presence of a transition metal catalyst, such as Ni(PPh₃)₄. jsynthchem.com

| Reducing System | Description | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | A common and clean method for reducing nitroarenes to anilines. wikipedia.org | Hydrogen gas, Palladium on carbon catalyst, solvent (e.g., ethanol). |

| Iron in Acidic Media | An industrial-scale method for the reduction of nitroaromatics. wikipedia.org | Fe powder, HCl or Acetic Acid, reflux. |

| Tin(II) Chloride (SnCl₂) | A common laboratory reagent for the selective reduction of nitro groups. wikipedia.org | SnCl₂ in an acidic solvent. |

| Sodium Borohydride/Catalyst | NaBH₄ requires a catalyst to reduce the nitro group effectively. jsynthchem.com | NaBH₄ with Ni(PPh₃)₄ in ethanol (B145695) at room temperature. jsynthchem.com |

Nucleophilic Acyl Substitution Mechanisms

The carboxylic acid functional group at the 4-position of the quinoline ring is susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile replaces the hydroxyl (-OH) group of the carboxylic acid. masterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination process. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination of Leaving Group: The tetrahedral intermediate is unstable. youtube.com The C=O double bond reforms, and a leaving group is expelled. In the case of an unmodified carboxylic acid, the -OH group is a poor leaving group.

To facilitate the reaction, the carboxylic acid is often activated. This can be achieved under acidic or basic conditions.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the carboxylic acid is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles (e.g., alcohols). libretexts.org The acid also protonates the -OH group, turning it into -OH₂⁺, which is an excellent leaving group (water). libretexts.org

Conversion to a More Reactive Derivative: A common strategy is to convert the carboxylic acid into a more reactive acyl derivative, such as an acid chloride or an ester. For example, reacting the carboxylic acid with thionyl chloride (SOCl₂) replaces the -OH group with a -Cl, forming an acyl chloride. libretexts.org The chloride ion is an excellent leaving group, allowing the reaction to proceed readily with a wide range of nucleophiles. libretexts.org

| Nucleophile | Product | Reaction Type Example |

|---|---|---|

| Alcohol (R'-OH) | Ester | Fischer Esterification (acid-catalyzed) |

| Amine (R'-NH₂) | Amide | Amidation (often requires activation, e.g., with DCC) libretexts.org |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Acyl Chloride Formation libretexts.org |

| Hydride (from LiAlH₄) | Primary Alcohol | Reduction (involves a double nucleophilic addition) libretexts.org |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). nih.gov While thermodynamically favorable, the uncatalyzed reaction is often slow. nih.gov For quinoline-4-carboxylic acids, this reaction can sometimes occur as an unwanted side reaction during other transformations, particularly under harsh conditions like high temperatures. nih.gov

The mechanism of decarboxylation often involves the formation of a carbanion intermediate at the position where the carboxyl group was attached. nih.gov The stability of this intermediate is key to the reaction's feasibility. The reaction can be facilitated by:

Electron-Withdrawing Groups: The presence of an electron sink that can stabilize the resulting carbanion intermediate promotes decarboxylation. nih.gov

Oxidative Decarboxylation: In some pathways, the decarboxylation is coupled with an oxidation step. For example, copper-catalyzed aerobic oxidative decarboxylation can convert carboxylic acids into carbonyl compounds using molecular oxygen as the oxidant.

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild method for the decarboxylation of carboxylic acids, including α-amino acids and α-hydroxy acids.

In the context of quinoline synthesis, decarboxylation was observed as a competing reaction during the hydrolysis of an ester in a Pfitzinger cyclization reaction, indicating that the quinoline ring system can be susceptible to this pathway under certain conditions. nih.gov

Rearrangement and Aromatization Processes

The formation of the quinoline ring itself often involves cyclization followed by an aromatization step. Several classic synthetic methods, such as the Doebner reaction, build the quinoline-4-carboxylic acid core through a sequence of condensation, cyclization, and final aromatization.

In a Doebner-type synthesis, an aniline, an aldehyde, and pyruvic acid react. The reaction is thought to proceed via the formation of an imine from the aniline and aldehyde, followed by a reaction with the enolate of pyruvic acid, cyclization, and subsequent aromatization to yield the stable quinoline ring. researchgate.net

Aromatization is the final, energetically favorable step that drives the reaction to completion. This can occur through:

Dehydration: Elimination of a water molecule from a cyclic intermediate.

Oxidative Dehydrogenation: Removal of hydrogen atoms from a dihydroquinoline intermediate. Recently, an aerobic dehydrogenative aromatization strategy using a synergistic Palladium/Copper catalysis system has been developed to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one precursors. organic-chemistry.orgfrontiersin.org This method uses oxygen as a green oxidant to drive the aromatization process. organic-chemistry.org

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity refers to the control of the position at which a reaction occurs. In the synthesis of 6-aminoquinoline-4-carboxylic acid, regioselectivity is crucial for placing the amino and carboxylic acid groups at the correct C6 and C4 positions, respectively. This is primarily achieved through the choice of starting materials. For instance, in a Doebner or Pfitzinger synthesis, using a 4-substituted aniline (e.g., p-nitroaniline, which is later reduced) will result in a 6-substituted quinoline. The reaction mechanism itself directs the carboxylic acid group from pyruvic acid to the 4-position. researchgate.net

Nucleophilic aromatic substitution (SₙAr) reactions on quinoline precursors also exhibit regioselectivity. The 4-position of the quinoline ring is particularly susceptible to nucleophilic attack, a principle that is well-documented in the synthesis of related 4-aminoquinazoline structures from 2,4-dichloro precursors. nih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The core structure of this compound is planar and achiral, so stereoselectivity is not a factor in its direct synthesis. However, stereoselectivity becomes critically important when synthesizing derivatives that contain chiral centers. For example, if a substituent added to the molecule creates a stereocenter, controlling the stereochemical outcome of that reaction would be essential. Diastereoselective syntheses have been developed for related heterocyclic carboxylic acids, such as (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, where the stereochemistry is controlled by using a chiral auxiliary or substrate. mdpi.com

Biological and Pharmacological Research Studies

Structure-Activity Relationship (SAR) Studies of 6-Aminoquinoline-4-carboxylic Acid Derivatives

The relationship between the chemical structure of this compound derivatives and their biological activity is a critical area of research. These studies explore how modifications to the molecule's structure influence its effectiveness, guiding the design of more potent and selective compounds.

Influence of Substituents on Biological Efficacy

The biological activity of this compound derivatives can be significantly altered by the addition or modification of various chemical groups (substituents) on the quinoline (B57606) ring. For instance, the position and nature of these substituents play a crucial role in determining the antimalarial and other biological activities of these compounds.

Research has shown that the 4-aminoquinoline (B48711) ring is essential for antimalarial activity. youtube.com Substitutions at the 7th position of the quinoline ring with electron-withdrawing groups, such as halogens, have been found to enhance antimalarial efficacy. youtube.com Conversely, introducing a methyl group at the 8th position leads to a complete loss of activity. youtube.com Any halogen substitution at positions other than the 7th results in an inactive compound. youtube.com

In the context of inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a target for antiviral and anticancer therapies, the substituents on the quinoline core are also pivotal. nih.govnih.gov For example, replacing a pyridine ring with a pyrimidine (B1678525) ring in certain derivatives leads to a marked decrease in potency. nih.gov The introduction of a trifluoromethyl (CF3) group at different positions on an associated pyridine ring also impacts activity, suggesting that steric effects are at play. nih.gov Specifically, a fluoro substituent at the 2'- or 6'-position of the pyridine ring resulted in a significant loss of potency. nih.gov

Furthermore, in the development of inhibitors for protein kinase CK2, derivatives of 3-quinoline carboxylic acid have been studied. The most active inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, highlighting the importance of the specific heterocyclic and amino acid substituents. nih.gov

The following table summarizes the influence of various substituents on the biological efficacy of quinoline-4-carboxylic acid derivatives based on different studies:

| Scaffold/Derivative | Substituent Modification | Effect on Biological Efficacy | Target |

| 4-Aminoquinoline | Substitution at the 3rd position | Decreased antimalarial activity | Plasmodium falciparum |

| 4-Aminoquinoline | Electron-withdrawing groups at the 7th position (e.g., halogen) | Increased antimalarial activity | Plasmodium falciparum |

| 4-Aminoquinoline | Methyl group at the 8th position | Complete loss of activity | Plasmodium falciparum |

| Brequinar-like analogues | Methyl ester substituent | Decreased potency | Dihydroorotate Dehydrogenase (DHODH) |

| Brequinar-like analogues | Piperidine or morpholine substituents | Markedly decreased potency | Dihydroorotate Dehydrogenase (DHODH) |

| Brequinar-like analogues | Replacement of pyridine with pyrimidine or pyridazine | Markedly decreased potency | Dihydroorotate Dehydrogenase (DHODH) |

| Brequinar-like analogues | Fluoro substituent at 2'- or 6'-position of pyridine ring | Marked loss of potency | Dihydroorotate Dehydrogenase (DHODH) |

| 3-Quinolone Carboxylic Acids | 5,6,8-trichloro substitution | Highly active inhibitor | Protein Kinase CK2 |

| Benzo[h]quinoline-3-carboxylic acid | Active inhibitor | Protein Kinase CK2 |

Identification of Pharmacophore Models

Pharmacophore models are essential tools in drug discovery that define the crucial spatial arrangement of features a molecule must possess to interact with a specific biological target. For this compound derivatives, these models help in understanding the key interactions responsible for their biological activity.

In the context of dihydroorotate dehydrogenase (DHODH) inhibition, a high-resolution cocrystal structure of DHODH with a brequinar analogue has provided significant insight into the essential pharmacophore. nih.gov The carboxylate group of the quinoline-4-carboxylic acid is a critical feature, forming a salt bridge with arginine (R136) and a potential hydrogen bond with glutamine (Q47) in the enzyme's active site. nih.gov The rest of the molecule engages in hydrophobic interactions within a channel lined with nonpolar residues. nih.gov

For inhibitors of protein kinase CK2, molecular docking studies have been employed to understand the binding modes of 3-quinoline carboxylic acid derivatives. researchgate.net These studies revealed that the compounds interact with the ATP-binding site of the enzyme, with hydrogen bonds and hydrophobic contacts playing a key role. researchgate.net For instance, a schematic representation of one compound complexed with the active site of protein kinase CK2 showed hydrogen bonds and hydrophobic interactions with specific amino acid residues. researchgate.net

Pharmacophoric models have also been developed for 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. frontiersin.org These models, based on the crystal structures of Leishmania N-myristoyltransferase (NMT), highlight key interaction points, including hydrogen bonds and π-π stacking with amino acid residues like tyrosine, leucine, valine, histidine, and phenylalanine. frontiersin.org

Mechanisms of Biological Action at the Molecular Level

Understanding how this compound and its derivatives exert their biological effects at the molecular level is fundamental to their development as therapeutic agents. This involves studying their interactions with cellular components and their ability to interfere with essential biological processes.

Interaction with DNA and Proteins

The quinoline scaffold is known to play a role in the development of anticancer drugs through various mechanisms, including the disruption of cell migration and modulation of nuclear receptor responsiveness. acs.org While direct interaction with DNA for this compound itself is not extensively detailed in the provided results, the broader class of quinolines has been shown to interact with biological macromolecules.

The primary mechanism of action for many quinoline-4-carboxylic acid derivatives involves specific interactions with proteins, particularly enzymes. As discussed in the context of pharmacophore models, the carboxylate group of these compounds is crucial for forming electrostatic interactions with positively charged amino acid residues, such as arginine, in the active sites of enzymes like DHODH. nih.gov The aromatic quinoline ring and other substituents contribute to binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine. researchgate.net

Enzyme Inhibition Studies (e.g., STAT3, DHODH, Alkaline Phosphatase, Protein Kinase CK2)

A significant body of research has focused on the ability of this compound derivatives to inhibit various enzymes implicated in disease.

STAT3 Inhibition: One notable derivative, YHO-1701, has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in tumor progression. nih.gov

DHODH Inhibition: A major target for quinoline-4-carboxylic acids is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.govnih.gov Inhibition of DHODH leads to pyrimidine depletion, which halts the cell cycle and can induce differentiation in cancer cells. nih.gov Brequinar, a well-known DHODH inhibitor, serves as a reference compound for the development of new quinoline-based inhibitors. nih.govnih.gov Structure-guided design has led to the discovery of potent analogues that form novel hydrogen bond interactions with the enzyme. nih.gov For example, compound 41 and 43 were identified as potent DHODH inhibitors, with IC50 values of 9.71 nM and 26.2 nM, respectively. nih.gov Furthermore, a 1,7-naphthyridine analogue, 46 , also showed potent inhibition with an IC50 of 28.3 nM. nih.gov

Alkaline Phosphatase Inhibition: A diverse range of quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of various alkaline phosphatase (AP) isoforms, including human tissue-nonspecific AP (h-TNAP), human intestinal AP (h-IAP), human placental AP (h-PLAP), and human germ cell AP (h-GCAP). rsc.org For instance, compound 3j was a potent inhibitor of h-TNAP with an IC50 of 22 nM, while 3e was a lead candidate against h-IAP and h-PLAP with IC50 values of 34 nM and 82 nM, respectively. rsc.org Compound 3a showed potent inhibition of h-GCAP with an IC50 of 150 nM. rsc.org

Protein Kinase CK2 Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a ubiquitous and constitutively active enzyme involved in various cellular processes and diseases. nih.govresearchgate.netnih.gov Several compounds were found to inhibit CK2 with IC50 values in the micromolar range. nih.govresearchgate.net The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov For example, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7 ) and 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (9 ) were identified as potent and selective ATP-competitive inhibitors of CK2 with Ki values of 0.06 µM and 0.28 µM, respectively. acs.org

The following table presents a summary of the inhibitory activities of various quinoline-4-carboxylic acid derivatives against different enzymes:

| Derivative | Target Enzyme | Inhibitory Concentration (IC50/Ki) |

| YHO-1701 | STAT3 | Not specified |

| Compound 41 | DHODH | IC50 = 9.71 nM |

| Compound 43 | DHODH | IC50 = 26.2 nM |

| Compound 46 | DHODH | IC50 = 28.3 nM |

| Compound 3j | h-TNAP | IC50 = 22 nM |

| Compound 3e | h-IAP | IC50 = 34 nM |

| Compound 3e | h-PLAP | IC50 = 82 nM |

| Compound 3a | h-GCAP | IC50 = 150 nM |

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7 ) | Protein Kinase CK2 | Ki = 0.06 µM |

| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (9 ) | Protein Kinase CK2 | Ki = 0.28 µM |

Disruption of Cellular Processes

The inhibition of key enzymes by this compound derivatives leads to the disruption of essential cellular processes.

As previously mentioned, the inhibition of DHODH by these compounds directly impacts the de novo synthesis of pyrimidines. nih.gov This depletion of pyrimidines halts the cell cycle at the S-phase, where a sufficient supply of nucleotides is required for DNA replication and continued cell growth. nih.gov This mechanism is the basis for the antiproliferative effects observed in cancer cells and the inhibition of viral replication. nih.govnih.gov

Furthermore, the inhibition of protein kinase CK2, which is involved in a multitude of cellular processes including cell cycle control, transcription, and apoptosis, can have profound effects on cell fate. nih.gov By blocking CK2 activity, its inhibitors can interfere with these fundamental processes, contributing to their potential therapeutic effects.

Induction of Apoptosis

Derivatives of this compound have been identified as potent inducers of apoptosis, the process of programmed cell death, which is a key target in anticancer therapy. nih.gov Research into novel quinoline-based analogues of combretastatin A-4, a known anticancer agent, has led to the synthesis of compounds that effectively trigger apoptosis in cancer cells. nih.gov One notable derivative demonstrated significant antiproliferative activity against a variety of cancer cell lines. nih.gov Mechanistic studies revealed that this compound inhibits tubulin polymerization, a critical process for cell division. nih.gov This disruption of the cellular machinery leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis and inhibiting cancer cell migration. nih.gov

Further studies on other derivatives, such as those of robustic acid, have also shown the ability to induce apoptosis. nih.gov The most potent of these compounds were investigated for their effect on cell cycle regulation and apoptosis induction in human leukemic (HL-60) cells. nih.gov The anticancer effects of these derivatives are attributed to their ability to inhibit DNA topoisomerase I, trigger apoptosis, and cause cell cycle arrest, highlighting them as potential antitumor drugs. nih.gov

Downregulation of T-cell Function

The modulation of the immune system is a critical area of pharmacological research. Certain bioactive compounds, including various heterocyclic structures, have demonstrated immunomodulatory effects, which can involve the downregulation of T-cell function. mdpi.com T-cells are central to the adaptive immune response, and their over-activation can lead to autoimmune and inflammatory diseases. Compounds that can suppress T-cell function are therefore of significant therapeutic interest. While direct studies on this compound's effect on T-cells are not extensively detailed in the provided research, the broader class of quinoline alkaloids is known to possess immunomodulatory properties. mdpi.com These effects are often linked to the regulation of cytokine production and the function of various immune cells, suggesting a potential avenue for the investigation of this compound derivatives in the context of T-cell-mediated immune responses. mdpi.com

Specific Biological Activities Investigated

Antimicrobial Activity

The antimicrobial potential of this compound and its derivatives has been thoroughly explored, revealing a broad spectrum of activity against bacteria, fungi, and mycobacteria.

Derivatives of 6-aminoquinoline (B144246) have been identified as a significant class of antibacterial agents. acs.orgfigshare.com Structure-activity relationship (SAR) studies on novel 6-amino-8-methylquinolone derivatives have shown that modifications at various positions on the quinoline ring can enhance antibacterial activity, particularly against Gram-positive bacteria. acs.orgfigshare.com For instance, one derivative with a 1,2,3,4-tetrahydroisoquinolinyl group exhibited superior activity against Staphylococcus aureus, including methicillin- and ciprofloxacin-resistant strains, when compared to the standard drug ciprofloxacin. acs.orgfigshare.com Other studies on 2-substituted derivatives of quinoline-4-carboxylic acid and its carboxamides also confirmed antimicrobial effects against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. researchgate.netijprajournal.com

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC (µg/mL) |

|---|---|---|

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus | 4.1 nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus epidermidis | 3.1 nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Micrococcus luteus | 3.1 nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Bacillus cereus | 2.4 nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Escherichia coli | 1 nih.gov |

The antifungal properties of quinoline derivatives have also been a focus of research. Studies have shown that these compounds are active against various fungal pathogens, including yeasts and filamentous fungi. nih.gov For example, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids were synthesized and evaluated, with some showing activity against Candida albicans and Aspergillus niger. nih.gov More recent research has focused on combining quinoline-chalcone derivatives with existing antifungal drugs like fluconazole (FLC) to combat resistant strains of C. albicans. nih.gov One such combination was particularly effective against FLC-resistant strains, with preliminary studies indicating the mechanism involves inhibiting hyphae formation and inducing mitochondrial dysfunction. nih.gov Furthermore, long-chain 4-aminoquinolines have been identified as anti-virulence agents that inhibit the filamentation of C. albicans, a key factor in its pathogenicity. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC (µg/mL) |

|---|---|---|

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Candida albicans | 25 nih.gov |

Quinoline derivatives represent a promising scaffold for the development of new drugs against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. nih.gov Numerous studies have focused on synthesizing and evaluating these compounds for their antimycobacterial effects. aminer.orgscilit.com Arylated quinoline carboxylic acids have shown activity against both replicating and non-replicating M. tb, with a mechanism of action involving the inhibition of DNA gyrase. nih.gov Structural optimization of 4-aminoquinoline derivatives has led to the identification of potent inhibitors of M. tb GyrB, a subunit of DNA gyrase, with some compounds showing minimum inhibitory concentrations (MIC) in the low micromolar range. nih.gov For instance, one optimized compound was identified as a potent GyrB inhibitor with an MIC of 3.3 μM against the M. tb H37Rv strain. nih.gov Another study on 6-phenoxyl-4-aminoquinoline derivatives identified a hit compound with a potent MIC90 value of 0.2 µM. scilit.com

Table 3: Antitubercular Activity of this compound Derivatives

| Compound/Derivative | Mycobacterial Strain | Activity/MIC |

|---|---|---|

| 6-phenoxyl-4-aminoquinoline derivative (4e) | M. tuberculosis | 0.2 µM (MIC90) scilit.com |

| Optimized 4-aminoquinoline derivative (53) | M. tuberculosis H37Rv | 3.3 µM (MIC) nih.gov |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-amino-8-methylquinolone derivatives |

| 1,2,3,4-tetrahydroisoquinolinyl derivative |

| 2-substituted derivatives of quinoline-4-carboxylic acid |

| 2-substituted derivatives of quinoline-4-carboxamide |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid |

| 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid |

| Quinoline-chalcone derivatives |

| Long-chain 4-aminoquinolines |

| Arylated quinoline carboxylic acids |

| 6-phenoxyl-4-aminoquinoline |

| Robustic acid derivatives |

| Quinoline-based analogues of combretastatin A-4 |

Antimalarial Activity

The quinoline scaffold is a cornerstone in the history of antimalarial drug discovery, with 4-aminoquinoline derivatives being particularly significant. esr.ie These compounds have been extensively studied for their effectiveness against parasites of the Plasmodium genus, the causative agents of malaria. esr.ie The mechanism of action for many 4-aminoquinolines is linked to the parasite's process of hemoglobin digestion. esr.ie During its life cycle stage within human red blood cells, the parasite digests hemoglobin, releasing toxic heme (α-hematin) as a byproduct. esr.ie To protect itself, the parasite polymerizes the heme into non-toxic hemozoin crystals. esr.ie 4-aminoquinolines are thought to interfere with this detoxification process, leading to a buildup of toxic heme and parasite death. esr.ie